3-Hydroxy-N1-methylterephthalamide

Description

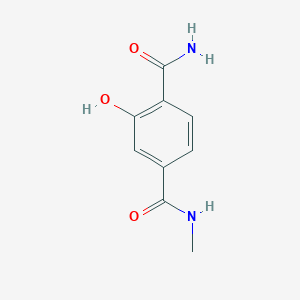

3-Hydroxy-N1-methylterephthalamide is a substituted terephthalamide derivative characterized by a hydroxyl group (-OH) at the 3-position and a methylamine group (-N1-CH₃) on the terephthalic acid backbone.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-hydroxy-4-N-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-6(8(10)13)7(12)4-5/h2-4,12H,1H3,(H2,10,13)(H,11,14) |

InChI Key |

CNTMNOHYUIBGCK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 3-oxo-1-N-methylbenzene-1,4-dicarboxamide.

Reduction: Formation of 3-hydroxy-1-N-methylbenzene-1,4-diamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from compounds with partial structural similarities or functional groups:

Functional Group Comparison

N-Hydroxyoctanamide (CAS 7377-03-9) :

- Drospirenone/Ethinyl Estradiol-Related Compounds: Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () shares a methylamine group but incorporates a thiophene ring, diverging from the aromatic terephthalic acid core of this compound. Such compounds are regulated as impurities in pharmaceuticals, highlighting the importance of structural purity in bioactive molecules .

Structural and Pharmacological Gaps

- Terephthalamide Derivatives: No data are provided for compounds like N-methylterephthalamides or hydroxylated analogs. In general, terephthalamides are studied for their rigidity and hydrogen-bonding capacity, which influence polymer stability or drug-receptor interactions.

Hypothetical Comparison Table (Based on Structural Inference)

Limitations of Available Evidence

- focuses on unrelated fatty acid derivatives.

- details impurities in hormonal drugs, which are structurally distinct from terephthalamides.

Recommendations for Further Research

To address knowledge gaps, consult:

Specialized Journals : Journal of Medicinal Chemistry or Polymer Science for terephthalamide derivatives.

Patent Databases : USPTO or Espacenet for synthetic routes or applications.

Regulatory Documents : EMA or FDA filings for toxicity or pharmacokinetic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.